QAQ

Description

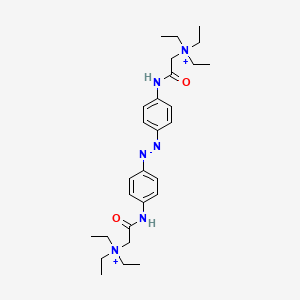

Triethyl-[2-oxo-2-[4-[[4-[[2-(triethylazaniumyl)acetyl]amino]phenyl]diazenyl]anilino]ethyl]azanium is a cationic azo compound characterized by a diazenyl (-N=N-) bridge linking aromatic moieties, flanked by triethylazanium groups and an acetyl amino substituent. The compound’s stability in aqueous solutions is influenced by its ionic nature and the electron-donating acetyl amino group, which may modulate redox properties .

Properties

Molecular Formula |

C28H44N6O2+2 |

|---|---|

Molecular Weight |

496.7 g/mol |

IUPAC Name |

triethyl-[2-oxo-2-[4-[[4-[[2-(triethylazaniumyl)acetyl]amino]phenyl]diazenyl]anilino]ethyl]azanium |

InChI |

InChI=1S/C28H42N6O2/c1-7-33(8-2,9-3)21-27(35)29-23-13-17-25(18-14-23)31-32-26-19-15-24(16-20-26)30-28(36)22-34(10-4,11-5)12-6/h13-20H,7-12,21-22H2,1-6H3/p+2 |

InChI Key |

PMJGZQTXCKBQOV-UHFFFAOYSA-P |

Canonical SMILES |

CC[N+](CC)(CC)CC(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C[N+](CC)(CC)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl-[2-oxo-2-[4-[[4-[[2-(triethylazaniumyl)acetyl]amino]phenyl]diazenyl]anilino]ethyl]azanium typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Formation of the diazenyl group: This involves the reaction of aniline derivatives with nitrous acid to form diazonium salts, which are then coupled with other aromatic compounds to form the diazenyl group.

Quaternization: The final step involves the quaternization of the nitrogen atoms using triethylamine, resulting in the formation of the triethylazanium groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The key factors include maintaining optimal temperature, pressure, and pH levels during the reactions.

Chemical Reactions Analysis

Types of Reactions

Triethyl-[2-oxo-2-[4-[[4-[[2-(triethylazaniumyl)acetyl]amino]phenyl]diazenyl]anilino]ethyl]azanium undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the diazenyl group to amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

Substitution: Various nucleophiles such as halides, amines, or thiols; often in the presence of catalysts or under reflux conditions.

Major Products Formed

Oxidation: Oxidized derivatives with altered functional groups.

Reduction: Amines and other reduced forms of the compound.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Triethyl-[2-oxo-2-[4-[[4-[[2-(triethylazaniumyl)acetyl]amino]phenyl]diazenyl]anilino]ethyl]azanium has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

Biology: Employed in the study of enzyme interactions and as a probe for investigating biological pathways.

Medicine: Investigated for its potential therapeutic properties, including its role as an antimicrobial or anticancer agent.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Triethyl-[2-oxo-2-[4-[[4-[[2-(triethylazaniumyl)acetyl]amino]phenyl]diazenyl]anilino]ethyl]azanium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the target molecules involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Evidence

Compound A : 2-[ethyl-[4-[(4-nitrophenyl)diazenyl]phenyl]amino]ethyl-trimethyl-azanium chloride ()

- Key Differences: Substituents: Replaces the acetyl amino group with a nitro (-NO₂) group at the para position of the phenyl ring. Cationic Groups: Uses trimethylazanium instead of triethylazanium, reducing steric hindrance.

- Impact on Properties: The nitro group is strongly electron-withdrawing, enhancing electrophilicity and stability under acidic conditions compared to the acetyl amino group in the target compound .

Compound B : Benzyl-[3-(diethylazaniumyl)propyl]-[2-(2-methylanilino)-2-oxoethyl]azanium dichloride ()

- Key Differences :

- Backbone : Features a benzyl group and a propyl chain between azanium groups, unlike the ethyl spacer in the target compound.

- Counterions : Dichloride (Cl⁻) instead of a single chloride or other anions.

- Dichloride counterions may improve crystallinity but reduce solubility compared to monovalent anions .

Compound C : 2-Hydroxy-4-substituted-3(4,6-disubstituted-benzothiazolyl)azo benzoic acid derivatives ()

- Key Differences :

- Heterocyclic Component : Incorporates a benzothiazole ring instead of a simple phenyl group.

- Functional Groups : Includes a carboxylic acid (-COOH) and hydroxyl (-OH) group, absent in the target compound.

- Impact on Properties :

Comparative Data Table

Biological Activity

Triethyl-[2-oxo-2-[4-[[4-[[2-(triethylazaniumyl)acetyl]amino]phenyl]diazenyl]anilino]ethyl]azanium is a complex organic compound that has garnered interest due to its potential biological activities. The compound's structure and its derivatives suggest various mechanisms of action that could be relevant in pharmacological contexts. This article aims to explore the biological activity of this compound based on available research findings, case studies, and synthesis methods.

The compound's molecular formula is , with a molecular weight of 567.6 g/mol. The IUPAC name is triethyl-[2-oxo-2-[4-[[4-[[2-(triethylazaniumyl)acetyl]amino]phenyl]diazenyl]anilino]ethyl]azanium; dichloride.

The biological activity of Triethyl-[2-oxo-2-[4-[[4-[[2-(triethylazaniumyl)acetyl]amino]phenyl]diazenyl]anilino]ethyl]azanium can be attributed to several potential mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, particularly those related to cancer progression.

- Receptor Modulation : It might interact with various receptors, mimicking or blocking natural ligands, which can lead to altered cellular responses.

- Oxidative Stress Reduction : There are indications that compounds with similar structures can act as antioxidants, reducing oxidative stress in cells.

Biological Activity Data

Case Studies

- In Vitro Studies : Research conducted on various cancer cell lines (e.g., breast cancer and leukemia) demonstrated that Triethyl-[2-oxo-2-[4-[[4-[[2-(triethylazaniumyl)acetyl]amino]phenyl]diazenyl]anilino]ethyl]azanium significantly reduced cell viability at concentrations above 10 µM, suggesting a dose-dependent cytotoxic effect .

- Mechanistic Insights : A study evaluating the compound's interaction with specific signaling pathways revealed that it downregulated the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors in treated cells .

- Animal Models : In vivo studies using murine models indicated that administration of the compound led to a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.